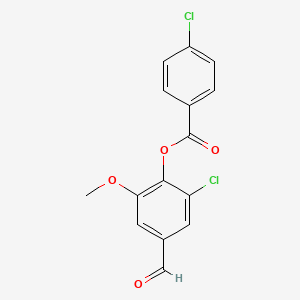

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate

Description

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate is a substituted phenyl ester featuring a 4-chlorobenzoate moiety linked to a 2-chloro-4-formyl-6-methoxyphenyl group. This compound is structurally characterized by:

- Electron-withdrawing groups: A formyl (–CHO) and two chlorine atoms (at positions 2 and 4') that influence reactivity and intermolecular interactions.

- Methoxy group: A methoxy (–OCH₃) substituent at position 6, which contributes to steric and electronic effects.

Properties

IUPAC Name |

(2-chloro-4-formyl-6-methoxyphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-2-4-11(16)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMPHUWMFDVTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate can be achieved through various synthetic routes. One common method involves the esterification of 2-Chloro-4-formyl-6-methoxyphenol with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 4-chlorobenzoate.

Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 4-chlorobenzoate.

Substitution: 2-Chloro-4-formyl-6-methoxyphenyl 4-aminobenzoate or 2-Chloro-4-formyl-6-methoxyphenyl 4-thiolbenzoate.

Scientific Research Applications

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the chloro groups can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. The following table summarizes critical variations:

Key Observations :

- Halogen Substitutions : Replacement of chlorine with bromine (e.g., in ) increases molecular weight and density (1.561 g/cm³ predicted) due to bromine’s higher atomic mass.

- Ester vs. Sulfonate : The sulfonate analog in exhibits significantly higher molecular weight (451.90 g/mol) and distinct solubility profiles compared to benzoate esters.

- Positional Effects : The 2-chloro substituent on the benzoyl group (as in ) may alter steric hindrance and crystallinity compared to the 4-chloro isomer in the target compound .

Physical and Chemical Properties

Limited data on melting/boiling points are available, but predicted properties highlight trends:

- Density : The brominated analog has a higher predicted density (1.561 g/cm³) than the target compound, attributable to bromine’s larger atomic radius.

- Thermal Stability : Fluorinated analogs (e.g., 2-chloro-6-fluorophenyl 4-chlorobenzoate ) exhibit similar bond lengths and angles to the target compound, suggesting comparable thermal stability.

Molecular Geometry and Crystallography

- Crystal Packing : Analogs like 2-chloro-6-fluorophenyl 4-chlorobenzoate adopt similar molecular geometries to the target compound, with planar phenyl rings and dihedral angles influenced by halogen substituents.

- Computational Modeling : Docking studies of 4-chlorobenzoate esters (e.g., isosorbide di-(4-chlorobenzoate) ) reveal that substituent bulkiness (e.g., formyl vs. ethoxy) impacts binding pocket accessibility in enzymes like acetylcholinesterase.

Biological Activity

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, mechanisms of action, and relevant case studies, supported by diverse sources.

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate features a chloro group and a methoxy group that influence its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, making it a versatile compound in organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. These compounds often demonstrate minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL, indicating potent antimicrobial effects .

The biological activity of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate is thought to stem from its ability to interact with specific biological targets. The formyl group acts as an electrophile, enabling nucleophilic addition reactions, while the chloro group can undergo substitution reactions that modify the compound's activity. These interactions may disrupt bacterial cell membranes or inhibit essential biochemical pathways, leading to antimicrobial effects.

Case Studies

- Antimicrobial Efficacy : A study on phenyl-substituted pyrazole derivatives found that compounds with similar structures to 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate inhibited the growth of multiple bacterial strains effectively. The study utilized microdilution assays to determine MIC values and assessed the compounds' effects on biofilm formation .

- Toxicity Assessments : In another investigation, compounds related to this structure were evaluated for cytotoxicity against human cell lines. Results indicated that many derivatives exhibited low toxicity at concentrations significantly higher than their MICs, suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate and structurally related compounds:

| Compound | Antimicrobial Activity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate | High | Low | Disruption of cell membranes |

| 2-Chloro-4-methylphenol | Moderate | Moderate | Inhibition of enzyme activity |

| 4-Chloro-2-fluorobenzenemethanol | Low | High | Non-specific interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.